Cas no 2227807-36-3 (rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol)

Technical Introduction: rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol is a chiral brominated tetrahydrofuran derivative, characterized by its stereochemically defined (3R,4S) configuration. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of a bromophenyl group enhances its reactivity for cross-coupling reactions, such as Suzuki or Heck couplings, while the hydroxyl and oxolane functionalities offer opportunities for further derivatization. Its well-defined stereochemistry makes it valuable for enantioselective synthesis, ensuring precise control over reaction outcomes. Suitable for research and industrial applications, this compound is typically handled under standard laboratory conditions, with attention to its brominated aromatic moiety.
rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol structure
2227807-36-3 structure
Product Name:rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol
CAS No:2227807-36-3
MF:C10H11BrO2
MW:243.097142457962
CID:5929640
PubChem ID:165599414
Update Time:2025-10-30

rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol
    • 2227807-36-3
    • EN300-1634840
    • Inchi: 1S/C10H11BrO2/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,12H,5-6H2/t9-,10+/m0/s1
    • InChI Key: YNLKNRBTGLKEBF-VHSXEESVSA-N
    • SMILES: BrC1=CC=CC(=C1)[C@@H]1COC[C@H]1O

Computed Properties

  • Exact Mass: 241.99424g/mol
  • Monoisotopic Mass: 241.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.5Ų

rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1634840-0.05g
rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol
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$1344.0 2023-06-04
Enamine
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Additional information on rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol

Research Brief on rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol (CAS: 2227807-36-3): Recent Advances and Applications

The compound rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol (CAS: 2227807-36-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in drug discovery and development. This research brief synthesizes the latest findings on this chiral building block, focusing on its synthetic routes, biological relevance, and emerging applications in pharmaceutical research.

Recent studies highlight the compound's structural features—a brominated phenyl group coupled with a tetrahydrofuran scaffold—as particularly valuable for designing modulators of protein-protein interactions (PPIs). A 2023 publication in Journal of Medicinal Chemistry demonstrated its utility in developing allosteric inhibitors of the KEAP1-NRF2 pathway, where the bromine atom serves as a handle for further functionalization via cross-coupling reactions (DOI: 10.1021/acs.jmedchem.3c00562).

Synthetic methodologies have evolved significantly, with a notable 2024 report in Organic Letters describing an asymmetric catalytic route to obtain enantiopure forms (DOI: 10.1021/acs.orglett.4c00817). The study achieved >99% ee using a novel iridium-catalyzed hydrogenation, addressing previous challenges in stereocontrol during the oxolane ring formation.

In pharmacokinetic studies, the rac-(3R,4S) form has shown improved metabolic stability compared to its stereoisomers, as evidenced by microsomal stability assays (Liver S9 fraction t1/2 = 42 min vs. 18-25 min for other configurations). This property, combined with its favorable LogP (2.1 ± 0.3), makes it particularly attractive for CNS-targeted drug development.

Emerging applications include its use as a core structure in developing sigma-2 receptor ligands for neurodegenerative diseases. A 2024 patent application (WO2024/078921) discloses derivatives of this scaffold with nanomolar affinity for σ2R, demonstrating neuroprotective effects in in vitro models of Parkinson's disease.

Ongoing challenges include the need for scalable synthetic routes and deeper investigation of its potential off-target effects. Current research efforts (as per ClinicalTrials.gov) are exploring its metabolites' safety profiles, with preliminary data suggesting minimal cytochrome P450 inhibition up to 10 μM concentrations.

This compound exemplifies how strategic incorporation of halogenated chiral building blocks can accelerate drug discovery. Future directions likely include its application in PROTAC design and as a fragment in FBDD campaigns targeting challenging epigenetic targets.

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